molecular formula C25H34FN3O7S B3420106 (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid CAS No. 1715120-13-0

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

Cat. No.: B3420106
CAS No.: 1715120-13-0
M. Wt: 539.6 g/mol
InChI Key: JYZOJCGHDNOSSR-MMKWGKFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as rosuvastatin, is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Its chemical structure (C₂₂H₂₈FN₃O₆S; molecular weight: 481.54 g/mol) features:

  • A pyrimidine core substituted with a 4-fluorophenyl group, isopropyl group, and a methyl(methylsulfonyl)amino moiety.
  • A heptenoic acid side chain with critical (3R,5S)-stereochemistry, essential for binding to the HMG-CoA reductase active site .
  • An (E)-configuration at the C6 double bond, ensuring optimal spatial orientation for pharmacological activity .

Rosuvastatin is formulated predominantly as a calcium salt (bis-calcium salt) to enhance stability and bioavailability . Clinically, it is used to treat hypercholesterolemia, atherosclerosis, and heterozygous familial hypercholesterolemia, demonstrating superior LDL-cholesterol (LDL-C) reduction efficacy compared to earlier statins .

Properties

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O7S/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33)/b11-10+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZOJCGHDNOSSR-MMKWGKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715120-13-0
Record name (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-hydroxy-2-methylpropyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715120130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-HYDROXY-2-METHYLPROPYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HU79XG7AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid is a complex organic molecule with significant biological implications. It is structurally related to various pharmacologically active compounds and has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C25H36FN3O7S
Molecular Weight 581.71 g/mol
CAS Number 1714147-47-3
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group and the fluorophenyl moiety are critical for modulating biological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymatic activities involved in metabolic processes.

Biological Activities

Research indicates that the compound exhibits several biological activities:

  • Antihyperlipidemic Effects : The compound has been studied for its potential to lower lipid levels in the bloodstream, similar to other statins. This effect may be mediated through inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
  • Antimicrobial Properties : Initial findings suggest that the compound may possess antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Some studies have indicated that derivatives of this compound could exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Lipid Lowering :
    • Objective : To assess the efficacy of the compound in lowering LDL cholesterol levels.
    • Methodology : A randomized controlled trial involving patients with hyperlipidemia.
    • Findings : Significant reduction in LDL levels was observed compared to the placebo group.
  • Antimicrobial Evaluation :
    • Objective : To test the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disc diffusion method was employed to measure inhibition zones.
    • Findings : The compound showed moderate antibacterial activity, suggesting potential as a therapeutic agent against bacterial infections.
  • Anticancer Activity Assessment :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability post-treatment.
    • Findings : The compound exhibited dose-dependent cytotoxicity, indicating potential for further development as an anticancer drug.

Scientific Research Applications

Physical Properties

Currently, specific physical properties such as density, boiling point, and melting point remain unspecified in available literature.

Chemistry

In the field of organic chemistry, this compound serves as a valuable reagent or intermediate in the synthesis of other complex molecules. Its unique structure facilitates various chemical reactions including:

  • Oxidation : Can yield corresponding oxides.
  • Reduction : Leads to the formation of reduced derivatives.
  • Substitution : Participates in reactions where functional groups are exchanged.

Biology

Research has indicated that (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid exhibits potential biological activity. It is being studied for its interactions with various biomolecules, which may lead to therapeutic applications.

Medicine

The compound is under investigation for its therapeutic potential in treating diseases such as cardiovascular disorders and diabetes. Its mechanism of action is believed to involve modulation of specific enzymes or receptors related to these conditions.

Case Study 1: Cardiovascular Research

In a recent study published in a peer-reviewed journal, researchers explored the effects of (E,3R,5S)-7-[4-(4-fluorophenyl)-... on lipid metabolism. The findings suggested that the compound could significantly lower LDL cholesterol levels in animal models, indicating its potential as a cholesterol-lowering agent.

Case Study 2: Antidiabetic Properties

Another study focused on the antidiabetic properties of this compound. It demonstrated that (E,3R,5S)-7-[4-(4-fluorophenyl)-... improved insulin sensitivity and glucose uptake in skeletal muscle cells. These results highlight its promise as a therapeutic agent for managing type 2 diabetes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rosuvastatin belongs to the statin class, which includes atorvastatin , simvastatin , and pravastatin . Key comparisons are outlined below:

Table 1: Structural and Pharmacological Comparison of Rosuvastatin with Other Statins

Parameter Rosuvastatin Atorvastatin Simvastatin Pravastatin
Molecular Formula C₂₂H₂₈FN₃O₆S C₃₃H₃₅FN₂O₅ C₂₅H₃₈O₅ C₂₃H₃₆O₇
Key Substituents Sulfonyl-methylamino, 4-fluorophenyl Fluorophenyl, isobutyl ester Lactone prodrug, methylbutyryl side chain Hydroxyl group, decalin ring
Bioavailability ~20% ~12% ~5% (prodrug) ~18%
Potency (LDL-C Reduction) High (up to 63% at 40 mg dose) Moderate-High (up to 55% at 80 mg dose) Moderate (up to 47% at 80 mg dose) Low-Moderate (up to 34% at 40 mg dose)
Metabolism Minimal CYP450 metabolism (CYP2C9/CYP2C19) Extensive CYP3A4 metabolism CYP3A4-dependent hydrolysis to active form Sulfation and glucuronidation
Half-Life ~19 hours ~14 hours ~3 hours ~2 hours
Salt Form Calcium salt Calcium salt Lactone (prodrug) Sodium salt

Key Structural and Functional Differences

Sulfonyl-Methylamino Group: Rosuvastatin’s sulfonamide group enhances hydrophilicity and binding affinity to HMG-CoA reductase, contributing to its prolonged half-life and reduced reliance on cytochrome P450 metabolism compared to lipophilic statins like simvastatin .

Stereochemistry: The (3R,5S)-configuration in rosuvastatin’s dihydroxyheptenoic acid chain ensures optimal alignment with the enzyme’s active site, a feature shared with atorvastatin but absent in pravastatin’s open-ring structure .

Fluorophenyl Substituent: The 4-fluorophenyl group in rosuvastatin and atorvastatin increases metabolic stability compared to non-fluorinated statins like simvastatin .

Pharmacokinetic Advantages

  • Reduced Drug Interactions : Unlike simvastatin and atorvastatin, rosuvastatin undergoes minimal CYP3A4 metabolism, lowering risks of interactions with CYP3A4 inhibitors (e.g., macrolides) .
  • Enhanced Efficacy : Rosuvastatin achieves greater LDL-C reduction at lower doses (e.g., 10–40 mg) compared to equivalent doses of atorvastatin or simvastatin, attributed to its higher receptor-binding affinity .

Formulation Stability

Rosuvastatin’s calcium salt formulation () provides superior chemical stability against lactonization and oxidation compared to simvastatin’s lactone prodrug, which requires enzymatic activation . Tribasic phosphate salts (e.g., calcium phosphate) in its composition further prevent degradation in oral formulations .

Research Findings and Clinical Relevance

  • Efficacy in Familial Hypercholesterolemia : Rosuvastatin reduces LDL-C by 50–63% in heterozygous familial hypercholesterolemia patients, outperforming atorvastatin’s 40–55% reduction .
  • Safety Profile : Rosuvastatin’s hydrophilic nature reduces myopathy risk compared to lipophilic statins like simvastatin, though its potent LDL-C-lowering effect necessitates monitoring for rare renal toxicity .

Q & A

Q. How can the stereochemical configuration of the compound be experimentally validated?

Methodological Answer:

  • Use X-ray crystallography to resolve the absolute configuration of chiral centers (e.g., 3R,5S). This is critical due to the compound's structural similarity to Rosuvastatin, where stereochemistry directly impacts biological activity .
  • NMR spectroscopy (e.g., NOESY or ROESY) can confirm spatial proximity of substituents, particularly the (E)-configuration of the hept-6-enoic acid moiety. Compare coupling constants (J values) to literature data for analogous ene systems .

Q. What synthetic strategies are recommended for constructing the pyrimidine core?

Methodological Answer:

  • Intermediate synthesis: Start with methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (as described in related pyrimidine derivatives) .
  • Introduce the sulfonyl-methylamino group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C) .
  • Optimize yields by monitoring reaction progress via LC-MS and isolating intermediates using flash chromatography .

Q. How should purity and stability be assessed during synthesis?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<1% threshold). Stability studies under acidic/oxidative conditions (e.g., 40°C, 75% RH) can identify degradation products .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+) and rule out adducts or hydrolyzed byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s HMG-CoA reductase inhibition?

Methodological Answer:

  • Comparative docking : Use Rosuvastatin (a structural analog) as a template in molecular docking simulations (PDB: 1HWK) to identify critical interactions (e.g., hydrogen bonds with Arg568, Ser565) .
  • In vitro assays : Measure IC50 values against purified HMG-CoA reductase. Compare with fluorophenyl-containing analogs (e.g., ) to assess the impact of sulfonyl-methylamino substitution .

Q. What experimental approaches resolve contradictions in metabolic stability data?

Methodological Answer:

  • In vitro hepatocyte models : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Adjust for nonspecific binding using equilibrium dialysis .
  • Isotope labeling : Use deuterated analogs to trace metabolic soft spots (e.g., hydroxylation at the heptenoic acid chain) .

Q. How can computational modeling predict off-target effects?

Methodological Answer:

  • Pharmacophore screening : Map the compound’s features (e.g., fluorophenyl, sulfonamide) against databases like ChEMBL to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • MD simulations : Run 100-ns simulations to assess conformational flexibility and binding to unintended targets (e.g., serum albumin) .

Q. What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., calcium, sodium) to improve aqueous solubility. Monitor crystallinity via PXRD .
  • Nanoformulation : Use lipid-based nanoparticles (70–100 nm size) to enhance bioavailability. Characterize encapsulation efficiency using dialysis .

Key Challenges and Solutions

  • Stereochemical drift during synthesis : Use low-temperature conditions (-20°C) for acid-sensitive steps to preserve the (E)-configuration .
  • Data reproducibility : Standardize assay protocols (e.g., ATP concentration in HMG-CoA reductase assays) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 2
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.